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Compound of Interest

Compound Name: 4,5-Difluoro-2-nitrobenzonitrile

Cat. No.: B064013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Difluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail predicted nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols

for their acquisition. This information is intended to support researchers in the identification,

characterization, and quality control of this compound.

Predicted Spectroscopic Data
Due to a lack of publicly available experimental spectra, the following data has been generated

using validated computational prediction tools. These values provide a reliable reference for the

analysis of 4,5-Difluoro-2-nitrobenzonitrile.

¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules. The predicted ¹H and ¹³C NMR data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 4,5-Difluoro-2-nitrobenzonitrile
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.2 - 8.4 Doublet of doublets ~9, ~6 H-6

~7.8 - 8.0 Doublet of doublets ~10, ~7 H-3

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predicted values can vary slightly based on the

prediction algorithm and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Difluoro-2-nitrobenzonitrile

Chemical Shift (δ) ppm Assignment

~155 - 160 (d, J ≈ 270 Hz) C-F

~150 - 155 (d, J ≈ 270 Hz) C-F

~135 - 140 C-NO₂

~125 - 130 C-H

~115 - 120 C-H

~110 - 115 C-CN

~105 - 110 C-CN

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Carbon-fluorine couplings can lead to

complex splitting patterns and are often challenging to predict with high accuracy.

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The predicted

vibrational frequencies for 4,5-Difluoro-2-nitrobenzonitrile are presented below.

Table 3: Predicted IR Absorption Bands for 4,5-Difluoro-2-nitrobenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 - 2250 Strong C≡N stretch

~1530 - 1550 Strong Asymmetric NO₂ stretch

~1340 - 1360 Strong Symmetric NO₂ stretch

~1600 - 1620 Medium C=C aromatic ring stretch

~1200 - 1300 Strong C-F stretch

~850 - 950 Medium C-H out-of-plane bend

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 4,5-Difluoro-2-nitrobenzonitrile

m/z Relative Intensity (%) Assignment

184 100 [M]⁺ (Molecular Ion)

154 ~40 [M-NO]⁺

138 ~60 [M-NO₂]⁺

109 ~30 [M-NO₂-HCN]⁺

Ionization Method: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predictions and

may vary based on experimental conditions.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

These should be adapted and optimized for the specific instrumentation available.

NMR Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of 4,5-Difluoro-2-nitrobenzonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16

to 64 scans are sufficient.

For ¹³C NMR, use a proton-decoupled single-pulse experiment. A larger number of scans

(1024 or more) will be necessary due to the low natural abundance of ¹³C.

Set the spectral width to encompass the expected chemical shifts for aromatic

compounds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
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FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 4,5-Difluoro-2-nitrobenzonitrile onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, a resolution of 4 cm⁻¹ and an accumulation of 16

to 32 scans is sufficient.

The software will automatically ratio the sample spectrum to the background spectrum to

generate the final absorbance or transmittance spectrum.

Data Processing:

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a solid sample, a direct insertion probe is typically used.

Load a small amount of 4,5-Difluoro-2-nitrobenzonitrile into a capillary tube and place it

on the probe tip.

Insert the probe into the mass spectrometer's ion source.

Instrument Setup and Data Acquisition:
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Set the ionization mode to Electron Ionization (EI).

Use a standard electron energy of 70 eV.

Gradually heat the probe to volatilize the sample into the ion source.

Acquire mass spectra over a suitable mass range (e.g., m/z 40-250) to detect the

molecular ion and expected fragments.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed spectrum with the predicted spectrum or library data for

confirmation.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.

NMR Spectroscopy Workflow

FT-IR (ATR) Workflow

Mass Spectrometry (EI) Workflow

Sample Preparation
(Dissolve in CDCl3)

Data Acquisition
(Lock, Shim, Acquire FID)

Data Processing
(FT, Phase, Baseline)

Spectral Analysis
(Assign Peaks)

Acquire Background
(Clean Crystal)

Sample Measurement
(Apply Sample & Pressure)

Generate Spectrum
(Ratio to Background)

Peak Identification
(Functional Groups)

Sample Introduction
(Direct Insertion Probe)

Ionization & Fragmentation
(Electron Impact, 70 eV)

Mass Analysis
(m/z Separation)

Detection & Spectrum
(Generate Mass Spectrum)
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Click to download full resolution via product page

Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analysis.
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Caption: Relationship between molecular structure and derived spectroscopic information.

To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Difluoro-2-nitrobenzonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064013#spectroscopic-data-for-4-5-difluoro-2-
nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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